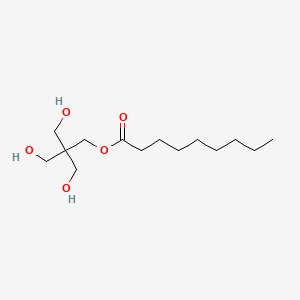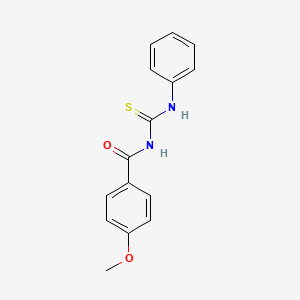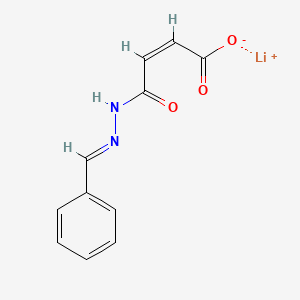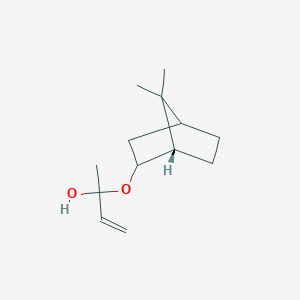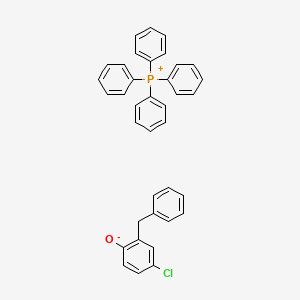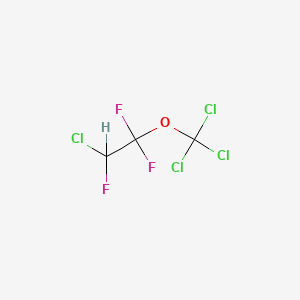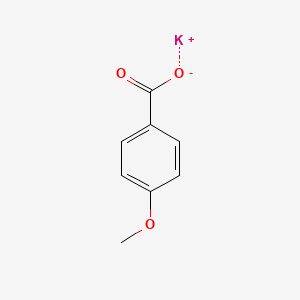
2-(2-Carbamoyloxy)ethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Carbamoyloxy)ethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring substituted with a 3,5-dichlorophenylthio group, an isopropyl group, and a carbamoyloxyethyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carbamoyloxy)ethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the 3,5-Dichlorophenylthio Group: This step involves the nucleophilic substitution of a suitable leaving group on the imidazole ring with 3,5-dichlorothiophenol in the presence of a base such as sodium hydride.
Addition of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl bromide and a strong base like potassium tert-butoxide.
Attachment of the Carbamoyloxyethyl Group: This step involves the reaction of the imidazole derivative with ethyl chloroformate and ammonia to form the carbamoyloxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Carbamoyloxy)ethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium hydride, potassium tert-butoxide, and other bases or acids depending on the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
2-(2-Carbamoyloxy)ethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Carbamoyloxy)ethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Carbamoyloxy)ethyl-4-isopropyl-1-methyl-1H-imidazole: Lacks the 3,5-dichlorophenylthio group, resulting in different chemical properties and reactivity.
5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole: Lacks the carbamoyloxyethyl group, affecting its biological activity and applications.
Uniqueness
2-(2-Carbamoyloxy)ethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Propiedades
Número CAS |
178979-72-1 |
|---|---|
Fórmula molecular |
C16H19Cl2N3O2S |
Peso molecular |
388.3 g/mol |
Nombre IUPAC |
2-[5-(3,5-dichlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]ethyl carbamate |
InChI |
InChI=1S/C16H19Cl2N3O2S/c1-9(2)14-15(24-12-7-10(17)6-11(18)8-12)21(3)13(20-14)4-5-23-16(19)22/h6-9H,4-5H2,1-3H3,(H2,19,22) |
Clave InChI |
IKIHPYHUWRBUQO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(N(C(=N1)CCOC(=O)N)C)SC2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




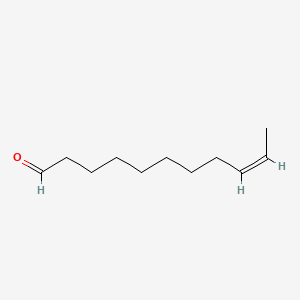
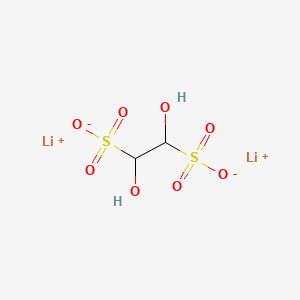

![N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12683852.png)
